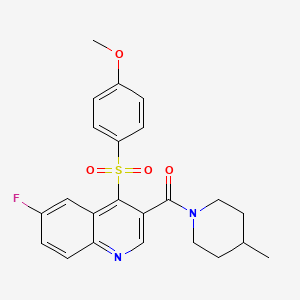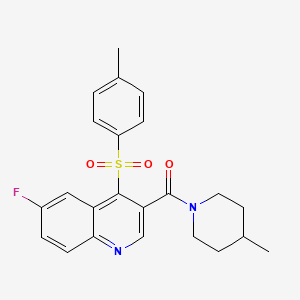
6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (6F4MBS3MPCQ) is a synthetic quinoline derivative that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of enzymes, as well as its biochemical and physiological effects.
科学的研究の応用
6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline has been used in scientific research applications such as enzyme inhibition, biochemical and physiological effects, and drug design. It has been studied as a potential inhibitor of enzymes such as cytochrome P450 (CYP) and matrix metalloproteinases (MMPs). It has also been studied for its potential to interact with G-protein coupled receptors (GPCRs) and modulate their activity. In addition, this compound has been used in drug design studies to identify novel drug candidates.
作用機序
The mechanism of action of 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline is not fully understood. However, it is believed to interact with enzymes, G-protein coupled receptors, and other proteins in order to modulate their activity. For example, it is believed to interact with cytochrome P450 (CYP) and matrix metalloproteinases (MMPs) to inhibit their activity. In addition, it is believed to interact with G-protein coupled receptors (GPCRs) to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been suggested that this compound may have potential to modulate the activity of G-protein coupled receptors (GPCRs), which may have implications for the treatment of a variety of diseases.
実験室実験の利点と制限
The main advantage of using 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline in lab experiments is its ability to interact with enzymes, G-protein coupled receptors, and other proteins in order to modulate their activity. This makes it a useful tool for studying the mechanisms of action of these proteins. However, there are some limitations to using this compound in lab experiments. For example, it is not always easy to obtain a pure sample of this compound, as it is often contaminated with other compounds. In addition, its effects on biochemical and physiological processes are not fully understood, so it is difficult to predict the results of experiments using this compound.
将来の方向性
There are a number of potential future directions for 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline. For example, further research could be conducted to determine its effects on biochemical and physiological processes. In addition, more research could be conducted to better understand its mechanism of action and its potential to interact with G-protein coupled receptors (GPCRs). Furthermore, research could be conducted to identify novel drug candidates based on this compound. Finally, more research could be conducted to develop methods for obtaining a pure sample of this compound.
合成法
6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline can be synthesized from commercially available 4-methylpiperidine-1-carbonyl chloride (4MPC) and 4-methoxybenzenesulfonyl chloride (4MBSC). First, 4MPC and 4MBSC are reacted in the presence of a base, such as triethylamine, to form the quinoline derivative. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting product is then purified by column chromatography and recrystallization.
特性
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-15-9-11-26(12-10-15)23(27)20-14-25-21-8-3-16(24)13-19(21)22(20)31(28,29)18-6-4-17(30-2)5-7-18/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDVXJFLOWTRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chlorophenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580800.png)
![7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580801.png)
![7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580802.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6580814.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580835.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580844.png)
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580848.png)
![6-methyl-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6580862.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B6580863.png)
![5-(4-ethoxyphenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6580868.png)
![3-pentyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580877.png)
![1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one](/img/structure/B6580878.png)

![N-(3,5-dimethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B6580902.png)